molecular formula C11H10FNO2 B2497603 methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate CAS No. 762288-10-8

methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate

Cat. No.: B2497603
CAS No.: 762288-10-8
M. Wt: 207.204
InChI Key: WGDFIFQJGWOHNY-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 762288-10-8) is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities . This specific compound serves as a versatile synthetic intermediate for constructing more complex molecules. Recent research has explored its potential in early-stage drug discovery, particularly as a core scaffold in programs targeting infectious diseases . Furthermore, the 5-fluoro-indoline-2,3-dione motif, a closely related structure, has been used to synthesize novel triazole hybrids that exhibit potent antibacterial and antifungal activity, in some cases outperforming standard drugs like Fluconazole . As a building block, it allows researchers to investigate structure-activity relationships (SAR) and develop new therapeutic candidates. This product is intended for use in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFIFQJGWOHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2-methylindole.

    Fluorination: The 5th position of the indole ring is selectively fluorinated using a fluorinating agent such as Selectfluor.

    Carboxylation: The 3rd position is carboxylated using a carboxylating agent like carbon dioxide in the presence of a base.

    Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.

    Reduction: 5-fluoro-2-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorinated structure enhances biological activity, making it particularly valuable in the development of anti-cancer agents. The compound's ability to modulate biological pathways has led to its exploration in creating drugs with anti-inflammatory, antiviral, and anticancer properties .

Case Studies in Oncology

  • Cancer Cell Proliferation Inhibition : Research has demonstrated that derivatives of this compound can inhibit cell proliferation across various cancer cell lines. For instance, studies have shown cytotoxic effects against human leukemia strains, indicating potential therapeutic applications in oncology .

Biochemical Research

This compound is utilized extensively in biochemical studies to explore the mechanisms of action of indole derivatives. It aids researchers in understanding how these compounds interact with biological systems, including their effects on cellular processes and signaling pathways.

Mechanistic Insights

  • NMDA Receptor Modulation : A study highlighted that this compound effectively modulates NMDA receptor activity, suggesting its potential use in treating neurological disorders related to excitatory neurotransmission dysregulation .

Material Science

In material science, this compound is being investigated for its potential applications in developing organic semiconductors. These materials are crucial for electronic devices and offer promising properties due to their unique chemical structure .

Agrochemicals

The compound also finds applications in the agrochemical sector, where it is used in synthesizing more effective pesticides and herbicides. Its fluorinated nature allows for targeted action against specific pests while minimizing environmental impact .

Data Summary Table

Application AreaKey Findings/Notes
Pharmaceutical DevelopmentIntermediate for anti-cancer agents; modulates biological pathways
Biochemical ResearchModulates NMDA receptor activity; aids understanding of indole derivatives' effects
Material SciencePotential for organic semiconductor development
AgrochemicalsSynthesis of targeted pesticides and herbicides

Future Research Directions

Despite the promising applications of this compound, further research is warranted to fully elucidate its biological mechanisms and enhance its efficacy. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of interactions with various biological targets beyond NMDA receptors.
  • Development of novel derivatives to improve therapeutic outcomes and reduce side effects .

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological targets. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Melting Point (°C) Reference
Methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate 2-CH₃, 5-F, 3-COOCH₃ Ester, Methyl, Fluoro 223.2 (calculated) Not reported Target
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 3-I, 5-F, 2-COOCH₂CH₃ Ester, Iodo, Fluoro 333.1 Not reported
Methyl 5-methoxy-1H-indole-3-carboxylate 5-OCH₃, 3-COOCH₃ Ester, Methoxy 205.2 (calculated) Not reported
(Z)-Methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate 2-COOCH₃, 5-F, 3-thiazolidinone Ester, Thiazolidinone, Fluoro 350.4 234–244
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 3-CH₃, 5-NH₂, 2-COOCH₃ Ester, Methyl, Amino 204.2 Not reported

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methoxy/Amino Groups: The electron-withdrawing fluorine at position 5 (target compound) increases ring deactivation compared to electron-donating methoxy (e.g., methyl 5-methoxy-1H-indole-3-carboxylate) or amino groups (methyl 5-amino-3-methyl-1H-indole-2-carboxylate). This affects electrophilic substitution reactivity and dipole moments .
  • Ethyl esters may enhance lipophilicity, influencing membrane permeability .

Biological Activity

Methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate is a notable compound within the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Target Interactions
this compound interacts with various biological targets, primarily due to its indole structure. Indole derivatives are known to bind with high affinity to multiple receptors, influencing several biochemical pathways. The presence of the fluorine atom at the 5th position enhances the compound's reactivity and biological activity compared to non-fluorinated analogs.

Biochemical Pathways
Indole derivatives, including this compound, have been shown to modulate various pathways such as:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

These activities suggest that the compound can produce diverse molecular and cellular effects .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated for cytotoxicity against various cancer cell lines, demonstrating potential as a chemotherapeutic agent. A study highlighted that similar indole derivatives showed cytotoxic effects against K562 human leukemia cells .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. In vitro studies reveal that it exhibits inhibitory effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The fluorine substitution at the 5-position is critical for enhancing binding affinity and selectivity towards biological targets. Comparative studies with similar compounds demonstrate that variations in substituents significantly affect their potency and efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural VariationBiological Activity
Methyl 5-Fluoro-1H-Indole-2-CarboxylateLacks methyl group at position 2Moderate anticancer activity
Ethyl 5-Fluoro-2-Methyl-1H-Indole-3-CarboxylateEthyl ester instead of methylIncreased lipophilicity
Methyl 5-Chloro-2-Methyl-1H-Indole-3-CarboxylateChlorine atom instead of fluorineReduced reactivity compared to fluorinated analogs

The unique electronic properties imparted by the fluorine atom contribute to the enhanced biological activities observed in this compound compared to its analogs .

Case Studies

Study on Anticancer Effects
In one study involving various indole derivatives, this compound was found to induce apoptosis in cancer cells through caspase activation pathways. The compound demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an effective anticancer agent .

Antimicrobial Evaluation
Another study focused on the antimicrobial properties of this compound revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong efficacy, making it a candidate for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

A common approach involves cyclization of substituted phenylhydrazines with β-keto esters. For example, ethyl acetoacetate reacts with 5-fluorophenylhydrazine hydrochloride under acidic reflux (e.g., glacial acetic acid) to form the indole core. Subsequent esterification or transesterification with methanol yields the methyl ester . Key factors affecting yield include:

  • Temperature control : Prolonged reflux (>2 hours) may lead to side reactions (e.g., decarboxylation).
  • Acid catalyst : Glacial acetic acid is preferred over stronger acids to minimize decomposition .
  • Purification : Column chromatography with ethyl acetate/hexane (70:30) achieves >95% purity .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Key signals include the ester methyl group (δ ~3.8–4.0 ppm for COOCH3) and fluorine-coupled aromatic protons (e.g., 5-fluoro substituent at δ ~7.2–7.5 ppm with 4J coupling) .
  • 19F NMR : A singlet near δ -115 ppm confirms the absence of fluorine in reactive positions .
  • HRMS : Exact mass matching [M+H]+ with <2 ppm error validates molecular formula .
  • TLC : Use silica gel with ethyl acetate/hexane (1:1); Rf ~0.5 under UV visualization .

Q. How can researchers troubleshoot low yields during synthesis?

  • Impure starting materials : Recrystallize phenylhydrazine derivatives before use.
  • Competitive side reactions : Add sodium acetate (2.0 equiv) to buffer acidity and suppress hydrolysis .
  • Incomplete cyclization : Monitor reaction progress via TLC at 1-hour intervals.

Advanced Research Questions

Q. How do substitution patterns (e.g., fluoro vs. methyl groups) influence the compound’s reactivity in downstream functionalization?

The 5-fluoro and 2-methyl groups exhibit steric and electronic effects:

  • Fluorine : Enhances electrophilic aromatic substitution (EAS) at the 4-position due to meta-directing effects.
  • Methyl group : Steric hindrance at C-2 limits nucleophilic attack on the ester moiety.
    Example: In Pd-catalyzed cross-coupling, the 5-fluoro group directs arylation to C-4 with >80% regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity differences : Always validate via HPLC (e.g., >98% purity required for IC50 assays) .
  • Solvent effects : DMSO stock solutions >10 mM can induce aggregation; use fresh dilutions in buffer .
  • Isomerization : Check for keto-enol tautomerism via 1H NMR (e.g., enol form shows broad OH peak at δ ~12 ppm) .

Q. How can crystallographic data (e.g., SHELX-refined structures) clarify stereochemical ambiguities?

  • SHELXL refinement : Resolves disorder in the indole ring or ester group. For example, anisotropic displacement parameters distinguish static vs. dynamic disorder .
  • Hydrogen bonding : Fluorine often participates in C–H···F interactions, stabilizing crystal packing .

Methodological Comparisons

Q. Table 1: Synthesis Methods for this compound

MethodStarting MaterialsYield (%)Purity (%)Key Reference
Acid-catalyzed cyclization5-Fluorophenylhydrazine + ethyl acetoacetate4295
Microwave-assisted3-Formylindole derivative + methyl iodide5898
Flow chemistryPre-formed indole + methyl chloroformate7599

Q. Table 2: Substituent Effects on Biological Activity

SubstituentIC50 (μM) AntimicrobialNotesReference
5-Fluoro, 2-methyl12.3 ± 1.5Enhanced membrane permeability
5-Chloro, 2-methyl8.7 ± 0.9Higher electrophilicity
5-Methoxy, 2-methyl>50Poor solubility in aqueous media

Key Challenges and Recommendations

  • Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric synthesis .
  • Scale-up : Transition from batch to flow chemistry improves reproducibility (e.g., 10 g scale with 72% yield) .
  • Toxicity screening : Prioritize ADMET studies early to avoid late-stage attrition .

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